molecular formula C19H23N3O4 B2956864 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207043-60-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2956864
CAS No.: 1207043-60-4
M. Wt: 357.41
InChI Key: FBOPYLFPKTWEMI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

Compounds with structural similarities to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea have been synthesized and assessed for their biochemical activities. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize spacer length and assess antiacetylcholinesterase activity, demonstrating the importance of conformational flexibility and the potential for creating inhibitors targeting specific enzymes (Vidaluc et al., 1995).

Pharmacokinetic Characterization

The pharmacokinetic properties of structurally related compounds have been studied to determine their potential as drug candidates. For example, virtual screening identified compounds with significant inhibition of breast MDA-MB-231 invasion, migration, and adhesion assays, highlighting the role of structural design in developing therapeutics with suitable pharmacokinetic profiles (Wang et al., 2011).

Antimicrobial and Anti-Proliferative Activities

The synthesis of novel derivatives and their biological activities, including antimicrobial and anti-proliferative effects, demonstrates the versatility of urea-based compounds in medicinal chemistry. Compounds designed with specific structural motifs have shown significant biological activities, providing a basis for the development of new therapeutic agents (Al-Mutairi et al., 2019).

Modulation of Biological Receptors

Research into the modulation of biological receptors by compounds with related structures has shown potential therapeutic applications. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption was explored, suggesting that selective antagonism at certain receptors could represent novel treatments for specific disorders (Piccoli et al., 2012).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOPYLFPKTWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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